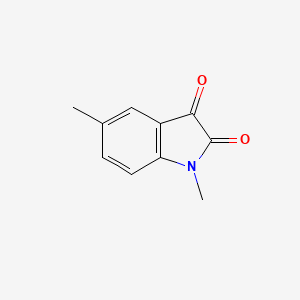

1,5-Dimethylindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-4-8-7(5-6)9(12)10(13)11(8)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSLHTIRZNFPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216666 | |

| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66440-60-6 | |

| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066440606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dimethylindoline 2,3 Dione and Its Analogues

Classical and Modern Approaches to Isatin (B1672199) Synthesis

The construction of the isatin (1H-indole-2,3-dione) framework has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods can be broadly categorized into classical condensation and cyclization reactions and modern transition-metal-catalyzed and oxidative approaches.

Fischer Indole (B1671886) Synthesis and its Variations

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry discovered by Emil Fischer in 1883, traditionally produces indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org While primarily used for indole synthesis, variations of this reaction can be adapted for the preparation of isatin precursors. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring. wikipedia.org

This reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, particularly with unsymmetrical ketones.

For the synthesis of isatin derivatives, a suitable α-keto acid or its ester can be used as the carbonyl component. For instance, the reaction of a substituted phenylhydrazine with pyruvic acid or its ester can lead to the formation of an indole-2-carboxylic acid, which can then be further oxidized to the corresponding isatin. The synthesis of 5-methylisatin, a precursor to the target compound, can be envisioned through this approach using 4-methylphenylhydrazine.

Table 1: Examples of Fischer Indole Synthesis Variations for Isatin Precursors

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Reference |

| p-Tolylhydrazine | Pyruvic acid | H₂SO₄ | 5-Methylindole-2-carboxylic acid | nih.gov |

| Phenylhydrazine | Ethyl pyruvate | Polyphosphoric acid | Ethyl indole-2-carboxylate | wikipedia.org |

Oxidative Cyclization Strategies

Oxidative cyclization methods provide a direct route to the isatin core from various acyclic precursors. These strategies often involve the formation of key C-N and C-C bonds in a single oxidative step, offering an efficient alternative to classical methods.

One prominent approach is the oxidation of indole derivatives. The established heterocyclic platform of indoles makes them attractive starting materials. Various oxidizing agents have been employed for this transformation, including hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). organic-chemistry.org An environmentally benign method involves the oxidation of indoles using molecular oxygen in the presence of a photosensitizer. nih.gov

Another important strategy is the oxidative cyclization of α-hydroxy N-arylamides. This method allows for the one-pot synthesis of isatins under metal-free conditions. For example, the use of hydrogen peroxide as the oxidant in dimethyl sulfoxide (DMSO) has been shown to be effective for this transformation, yielding water as the only byproduct. organic-chemistry.org The reaction proceeds smoothly and tolerates a wide range of functional groups on the aryl ring. organic-chemistry.org

Table 2: Selected Oxidative Cyclization Methods for Isatin Synthesis

| Starting Material | Oxidant/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Indole | IBX | DMSO | Room Temp. | High | organic-chemistry.org |

| 2-Aminophenyl-1,3-dione | CAN/TEMPO | Acetonitrile | Not specified | Good | nih.gov |

| α-Hydroxy N-arylamide | H₂O₂ | DMSO | 100 °C | up to 89 | organic-chemistry.org |

| 2-(Aryl amino)-acetophenone | I₂-DMSO | DMSO | Not specified | Good | ijcrt.org |

Palladium-Catalyzed Methods

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of complex heterocyclic systems, including isatins. These methods often proceed via C-H bond activation and functionalization, offering high efficiency and functional group tolerance.

A notable example is the palladium-catalyzed intramolecular acylation of unactivated aryl C(sp²)-H bonds. rsc.orgresearchgate.netscispace.com In this approach, formyl-N-arylformamides are cyclized in the presence of a palladium catalyst, such as palladium(II) chloride (PdCl₂), to afford a range of isatin derivatives in good yields. rsc.orgscispace.com This protocol is operationally simple and atom-economical. rsc.org

The proposed mechanism involves an initial ortho-palladation of the N-arylformamide, followed by carbopalladation with the formyl group. Subsequent β-hydride elimination yields the isatin product and regenerates the active palladium catalyst. This method demonstrates the utility of palladium-catalyzed C-H activation in the synthesis of isatins.

Table 3: Palladium-Catalyzed Synthesis of Isatins

| Substrate | Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference |

| Formyl-N-phenylformamide | PdCl₂ | Air | DMSO | 100 °C | 85 | rsc.orgscispace.com |

| Formyl-N-(4-methylphenyl)formamide | PdCl₂ | Air | DMSO | 100 °C | 82 | rsc.orgscispace.com |

| Formyl-N-(4-chlorophenyl)formamide | PdCl₂ | Air | DMSO | 100 °C | 75 | rsc.orgscispace.com |

Targeted Synthesis of 1,5-Dimethylindoline-2,3-dione

The synthesis of the specifically substituted this compound can be achieved through a multi-step process, typically involving the initial formation of a 5-methylisatin core, followed by N-alkylation.

Routes Involving Methylation of Isatin Precursors

A common and straightforward method for the synthesis of N-alkylated isatins is the direct alkylation of the isatin nitrogen. For the synthesis of this compound, the precursor 5-methylisatin is required. 5-Methylisatin can be prepared through various classical methods, including the Sandmeyer synthesis starting from p-toluidine.

Once 5-methylisatin is obtained, the N-methylation can be carried out using a suitable methylating agent, such as methyl iodide (CH₃I), in the presence of a base. juniperpublishers.com Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetone.

The general procedure involves the deprotonation of the isatin nitrogen by the base to form an anionic intermediate, which then acts as a nucleophile and attacks the methylating agent in an Sₙ2 reaction to yield the N-methylated product.

Table 4: N-Methylation of 5-Methylisatin

| Starting Material | Methylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| 5-Methylisatin | Methyl iodide | K₂CO₃ | Acetone | Reflux | Not specified | reddit.com |

| 5-Methylisatin | Methyl iodide | NaH | DMF | Room Temp. | High | General Method |

IBX-Promoted Domino Reactions of α-Hydroxy Amides

A modern and efficient one-pot synthesis of isatins can be achieved through an IBX-promoted domino reaction of α-hydroxy amides. researchgate.net This metal-free method involves a temperature-controlled oxidation of the α-hydroxy amide. The reaction proceeds through an initial oxidation of the alcohol to an aldehyde, followed by an intramolecular cyclization to form the isatin ring.

For the targeted synthesis of this compound, a suitable α-hydroxy N-methyl-N-(4-methylphenyl)amide would be the required starting material. The IBX reagent facilitates the oxidative cyclization to directly yield the desired N-alkylated isatin. This approach offers the advantage of constructing the N-substituted isatin core in a single step from an acyclic precursor.

Table 5: Hypothetical IBX-Promoted Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

| α-hydroxy-N-methyl-N-(p-tolyl)acetamide | IBX | DMSO | Controlled | This compound | Based on researchgate.net |

This methodology showcases the utility of hypervalent iodine reagents in facilitating complex transformations in a single, efficient step, providing a powerful tool for the synthesis of substituted isatins.

Advanced Synthetic Transformations and Functionalization

Morita-Baylis-Hillman (MBH) Adduct Formation and C-C Bond Cleavage for Isatin Derivatives

The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming method that couples an activated alkene with an electrophile, such as the keto-carbonyl group in isatin derivatives. beilstein-journals.orgnih.gov This organocatalytic reaction is known for its atom economy and ability to produce densely functionalized molecules, referred to as MBH adducts. beilstein-journals.orgnih.govbeilstein-journals.org Isatin and its N-substituted derivatives serve as effective electrophiles in this reaction, reacting with alkenes that have electron-withdrawing groups in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net

The reaction typically yields 3-hydroxy oxindole (B195798) derivatives, which are versatile synthons for further chemical transformations. researchgate.net For instance, the reaction of various N-protected isatins with acrylamide, using DABCO as a promoter and phenol as an additive in acetonitrile, has been developed to produce the corresponding adducts in high yields. beilstein-journals.orgnih.gov The protocol is compatible with different N-protected groups on the isatin, including methyl, benzyl (B1604629), and propargyl substituents. beilstein-journals.org

An interesting application of MBH adduct formation is its use as a protective strategy for the C-3 position of the isatin molecule. researchgate.net Subsequent C-C bond cleavage of the MBH adduct can be achieved, for example, with phenylhydrazine, demonstrating a deprotection step. researchgate.net Furthermore, the catalytic tandem conjugate addition-elimination reaction of MBH C-adducts, proceeding through C-C bond cleavage, allows for the synthesis of various allylic compounds with an exclusive E configuration. researchgate.net

Table 1: Examples of Morita-Baylis-Hillman Reactions with Isatin Derivatives

| Electrophile (Isatin Derivative) | Activated Alkene | Catalyst/Additive | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-Methylisatin | Acrylamide | DABCO/Phenol | Acetonitrile | High | beilstein-journals.orgnih.gov |

| N-Benzylisatin | Acrylamide | DABCO/Phenol | Acetonitrile | High | beilstein-journals.orgnih.gov |

| 5-Chloroisatin | Acrylonitrile | DABCO | Acetonitrile | High | beilstein-journals.org |

| Isatin | Acrylonitrile | Choline Chloride/Ethylene Glycol | Deep Eutectic Solvent | Excellent | researchgate.net |

| N-unsubstituted isatin N,N′-cyclic azomethine imine | MBH Carbonates | DABCO | DCM | Moderate to High | nih.gov |

Green Chemistry Approaches in Indolin-2,3-dione Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of indoline-2,3-dione derivatives to reduce the environmental impact of chemical processes. tandfonline.com These approaches focus on the use of environmentally benign catalysts, green solvents, and energy-efficient techniques like microwave irradiation. tandfonline.commdpi.com

Microwave-assisted synthesis has emerged as a rapid, efficient, and eco-friendly method for preparing organic compounds, including indole derivatives. tandfonline.com For example, novel fluorinated indole derivatives have been synthesized by reacting 5-fluoroindoline-2,3-dione with various anilines in ethanol using a copper dipyridine dichloride catalyst under microwave irradiation at 60°C. tandfonline.com Another green approach involves the use of natural catalysts, such as pure citrus lemon juice, for the synthesis of 1,3,3-tri(1H-indol-3-yl)propan-1-one from indole and chalcone under microwave irradiation, achieving a 99% yield in just 3 minutes. tandfonline.com

The development of heterogeneous catalysts is another cornerstone of green synthesis. Sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as an efficient and reusable catalyst for the synthesis of 3,3-di(indolyl)indolin-2-ones. researchgate.net These methods often offer advantages such as shorter reaction times, high yields, and avoidance of hazardous reagents and solvents. tandfonline.comepa.gov

Table 2: Green Synthetic Approaches for Indoline-2,3-dione Derivatives

| Reaction Type | Catalyst | Energy Source | Key Green Feature | Reference |

|---|---|---|---|---|

| Synthesis of fluorinated indole derivatives | Copper dipyridine dichloride | Microwave (200 W) | Energy efficiency, reduced reaction time | tandfonline.com |

| Alkylation of indole with chalcone | Pure citrus lemon juice | Microwave | Use of a natural, biodegradable catalyst | tandfonline.com |

| Synthesis of 3,3-di(indolyl)indolin-2-ones | Sulfonic acid functionalized nanoporous silica | Conventional Heating | Heterogeneous, reusable catalyst | researchgate.net |

| 'Click chemistry' for triazole sensors | [CuBr(PPh3)3] | Microwave | High atom economy, rapid synthesis | tandfonline.com |

Nucleoside Analogue Synthesis Incorporating Isatin

Isatin and its derivatives serve as versatile nucleobases for the synthesis of novel nucleoside analogues. rjptonline.org These analogues are an important class of compounds in medicinal chemistry. epo.org A general synthetic route involves a three-step sequence starting with the condensation of a free sugar, such as D-glucose or L-rhamnose, with various anilines to produce N-arylglycosylamines. rjptonline.org

These intermediates are subsequently O-acetylated using acetic anhydride in pyridine. rjptonline.org The final and key step is an intramolecular cyclization of the resulting acetylated N-arylglycosylamines with oxalyl chloride in the presence of a Lewis acid like anhydrous aluminum chloride to yield the target isatin nucleosides. rjptonline.org This method allows for the synthesis of a series of nucleoside analogues with diverse substitutions on the aromatic isatin ring. rjptonline.org The stereochemistry of these synthesized nucleosides is typically confirmed using NMR spectroscopy, with coupling constants confirming the β-configuration. rjptonline.org

Another approach involves the synthesis of 1,2,3-triazolyl nucleoside analogues through a "click chemistry" reaction (CuAAC), where a pyrimidine fragment is attached to a ribofuranosyl-1,2,3-triazol-4-yl moiety via a linker. nih.gov

Table 3: Key Steps in Isatin Nucleoside Analogue Synthesis

| Step | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. Condensation | Free sugar (e.g., D-glucose), Substituted aniline | N-arylglycosylamine | Formation of the glycosidic bond precursor | rjptonline.org |

| 2. Acetylation | Acetic anhydride, Pyridine | O-acetylated N-arylglycosylamine | Protection of sugar hydroxyl groups | rjptonline.org |

| 3. Cyclization | Oxalyl chloride, Anhydrous AlCl3 | Substituted isatin nucleoside | Formation of the isatin ring structure | rjptonline.org |

Multi-component Reactions for Indoline-2,3-dione Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the assembly of complex molecules from three or more starting materials in a single step. nih.govnih.gov These reactions are highly atom-economical and efficient for creating diverse chemical libraries. nih.govarkat-usa.org Indoline-2,3-dione derivatives are excellent substrates for MCRs.

A notable example is the three-component reaction of isatins (N-alkyl-indoline-2,3-diones), anilines, and diethyl acetylenedicarboxylate to synthesize spiro[furan-2,3′-indoline]-3-carboxylate derivatives. mdpi.com This reaction can be effectively catalyzed by Brønsted acidic ionic liquids, with the use of ultrasonic irradiation leading to high yields (80% to 98%) and shorter reaction times. mdpi.com The proposed mechanism involves the activation of the isatin's 3-oxo group by the ionic liquid catalyst, followed by nucleophilic attack and subsequent cyclization. mdpi.com

MCRs provide a convergent and efficient pathway to complex heterocyclic systems that would otherwise require lengthy, linear synthetic routes. nih.govarkat-usa.org The versatility of MCRs allows for the incorporation of various functional groups and the construction of unique molecular scaffolds based on the indoline-2,3-dione core. arkat-usa.org

Table 4: Multi-component Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylates

| Component 1 | Component 2 | Component 3 | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Isatin derivative | Aniline derivative | Diethyl acetylenedicarboxylate | Brønsted acidic ionic liquid | Ultrasonic irradiation | 2′,5-dioxo-5H-spiro[furan-2,3′-indoline]-3-carboxylate | mdpi.com |

Aminomethylation and Condensation Reactions

Aminomethylation, commonly known as the Mannich reaction, is a fundamental method for introducing an aminomethyl group into a molecule. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. For isatin analogues, aminomethylation can occur at the N-1 position. frontiersin.org The reaction of an isatin derivative with a secondary amine in the absence of a strong base like NaH can lead to N-1 aminomethylation. frontiersin.org

Condensation reactions are also widely used to functionalize the isatin core, particularly at the C-3 carbonyl group. The Knoevenagel condensation, for instance, involves the reaction of the C-3 keto group with active methylene (B1212753) compounds. nih.gov Another common transformation is the formation of Schiff bases through the condensation of isatin derivatives with primary amines. biomedres.us For example, Schiff bases of isatin can be prepared by refluxing indol-2,3-dione with compounds like 3-amino-5-phenylpyrazole in an ethanol and acetic acid medium. biomedres.us These condensation reactions provide a straightforward route to a wide array of functionalized indoline-2,3-dione derivatives.

Table 5: Functionalization of the Indoline-2,3-dione Core

| Reaction Type | Position Functionalized | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Aminomethylation | N-1 | Secondary amine, Dichloromethane | N-Aminomethylated indoline (B122111) | frontiersin.org |

| Schiff Base Formation | C-3 | Primary amine (e.g., p-nitroaniline) | Isatin Schiff Base (Imines) | biomedres.us |

| Knoevenagel Condensation | C-3 | Active methylene compound | C-3 substituted indoline-2-one | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1,5 Dimethylindoline 2,3 Dione

Reactivity at the Dione (B5365651) Moiety

The adjacent carbonyl groups at the C-2 (amide) and C-3 (ketone) positions are the primary sites of reactivity. The C-3 keto group, in particular, behaves as a potent electrophile, readily undergoing attack by various nucleophiles and participating in condensation reactions.

Reactions with Nucleophiles

The isatin (B1672199) core is highly reactive towards nucleophiles, with the attack typically occurring at the C-3 carbonyl carbon. semanticscholar.org In the case of 1,5-dimethylindoline-2,3-dione, this reactivity is maintained.

One notable reaction involves the use of alkylating agents that possess acidic methylene (B1212753) groups, such as nitrobenzyl halides. In the presence of a strong base like sodium ethoxide, the reaction with isatin derivatives can lead to the formation of spiro-oxiranes. conicet.gov.ar The mechanism involves the generation of a carbanion from the alkylating agent, which then attacks the C-3 carbonyl. This is followed by an intramolecular cyclization to yield the epoxide. conicet.gov.ar The choice of base and solvent is critical; weaker bases like potassium carbonate tend to favor N-alkylation instead of epoxide formation. conicet.gov.ar

Another significant reaction at the C-3 position is the Morita–Baylis–Hillman (MBH) reaction. Isatin derivatives readily act as the electrophilic component in the Baylis-Hillman reaction when treated with acrylic acid derivatives in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). acs.org This reaction forms a C-C bond at the C-3 position, leading to the corresponding 3-hydroxy-2-methylene-3-indolinone adduct. acs.org

Furthermore, sequential nucleophilic addition and ring-expansion reactions have been explored for the isatin scaffold. For instance, α-diazophosphonates react with isatins in the presence of an inorganic base to form α-diazo-β-hydroxyphosphonate derivatives, which can be further transformed into quinoline-based structures. researchgate.net

Table 1: Nucleophilic Reactions at the C-3 Carbonyl of Isatin Derivatives

| Nucleophile/Reagent | Catalyst/Base | Product Type | Ref |

| Alkyl halides with acidic methylenes | Strong base (e.g., NaOEt) | Spiro-oxirane | conicet.gov.ar |

| Acrylic acid derivatives | DABCO | Baylis-Hillman adduct | acs.org |

| α-Diazophosphonates | Inorganic base | α-Diazo-β-hydroxyphosphonate | researchgate.net |

Role in Condensation Reactions

The C-3 keto group of this compound is reactive towards compounds containing active methylene groups in Knoevenagel-type condensation reactions. This reactivity is analogous to that of similar 1,3-dicarbonyl compounds like indane-1,3-dione, which readily condenses with aldehydes. nih.gov

A key application of this reactivity is in the synthesis of Schiff bases and hydrazones. For example, 5-methylisatin derivatives react with various substituted benzoylhydrazides. nih.gov In these reactions, the nucleophilic amino group of the hydrazide attacks the electrophilic C-3 carbonyl carbon of the isatin, followed by the elimination of a water molecule to form a C=N bond. This reaction is fundamental to creating diverse molecular scaffolds for various applications, including medicinal chemistry. nih.gov

Transformations of the Indoline (B122111) Ring System

Beyond the dione moiety, the indoline ring itself, including the N-substituted lactam and the substituted benzene (B151609) ring, can undergo several transformations.

Substitution Reactions (N-alkylation, Aromatic Electrophilic Substitution)

N-alkylation:

The title compound, this compound, is itself a product of N-alkylation. The synthesis typically starts from 5-methylisatin, which possesses an acidic N-H proton. cymitquimica.com The N-alkylation of isatins can be achieved using various methods. A common procedure involves treating the isatin with an alkyl halide (e.g., methyl iodide for the synthesis of the title compound) in the presence of a base like calcium hydride in a polar aprotic solvent such as DMF. acs.org Other methods utilize trichloroacetimidate electrophiles with a Lewis acid catalyst or employ asymmetric N-alkylation techniques using enals and a prolinol catalyst to achieve enantioselectivity. rsc.orgrsc.org

Table 2: Selected Methods for N-Alkylation of Isatins

| Alkylating Agent | Base/Catalyst | Description | Ref |

| Alkyl bromide/iodide | CaH₂ in DMF | General procedure for N-alkylation. | acs.org |

| Trichloroacetimidates | Lewis acid | Provides access to N-alkyl isatins, especially with precursors to stabilized carbocations. | rsc.org |

| Enals | Prolinol catalyst | Asymmetric method yielding chiral N-alkylated isatins with high enantioselectivity. | rsc.org |

Aromatic Electrophilic Substitution:

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome on the 1,5-dimethylisatin ring is determined by the directing effects of the existing substituents. The aromatic ring has two substituents to consider: the C-5 methyl group and the fused N-acyl-α-keto ring system.

Methyl Group (at C-5): This is an activating group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho (C-4 and C-6) and para (C-7, though this position is part of the fused ring) positions. makingmolecules.com

N-Acyl Ring System: The carbonyl groups (especially the C-2 amide carbonyl) withdraw electron density from the aromatic ring through resonance, making the ring less reactive towards electrophiles. This deactivating effect directs incoming electrophiles to the meta position (C-6). youtube.com

Oxidation and Reduction Pathways

The indoline-2,3-dione core can undergo both oxidation and reduction, primarily involving the dione moiety or the aromatic ring.

Reduction: The partial reduction of the isatin core is a common transformation. The reduction of 1-methylisatin-3-oximes with zinc in an acidic medium has been reported to yield acetamidooxindoles. semanticscholar.org More generally, isatins can be reduced to form dioxindoles (reduction of the C-3 keto group to a hydroxyl group) or oxindoles (complete reduction of the C-3 keto group to a methylene group). semanticscholar.org

Oxidation: While isatins are often synthesized via the oxidation of indoles, the isatin ring itself can undergo oxidative transformations. semanticscholar.org For example, isatin undergoes anodic methoxylation in an acidic medium, resulting in dimethoxylation at the C-3a and C-7a positions, which disrupts the aromaticity of the benzene portion of the ring system. semanticscholar.org 5-Methylisatin is noted to be susceptible to various chemical reactions, including oxidation. cymitquimica.com

Cycloaddition Reactions of Related Dithiole-3-thiones

While not a direct reaction of this compound, the cycloaddition reactions of structurally related sulfur-containing heterocycles are of significant mechanistic interest. 3H-1,2-dithiole-3-thiones are known to undergo several types of reactions, including 1,3-dipolar cycloadditions. mdpi.com

These compounds can react with various dipolarophiles. For example, the reaction of 1,2-dithiole-3-thiones with nitrilimines proceeds as a 1,3-dipolar cycloaddition at the exocyclic thione group. This is often followed by a spontaneous rearrangement involving the opening of the dithiole ring and extrusion of a sulfur atom to form a stable 1,3,4-thiadiazole (B1197879) ring system. mdpi.com Another pathway involves [3+2] cycloaddition mechanisms, for instance, in the synthesis of 1,2-dithiole-3-thiones from cyclopropenthione derivatives and elemental sulfur. mdpi.com These reactions highlight the utility of the thione group in facilitating complex heterocyclic transformations. mdpi.com

Mechanistic Studies of Isatin-Based Reactions

Proposed Reaction Mechanisms for Novel Derivatives

The synthesis of novel and structurally complex derivatives from this compound often employs multicomponent reactions (MCRs), which offer high efficiency and atom economy by combining three or more reactants in a single step. nih.govresearchgate.net Among the most powerful of these methods is the 1,3-dipolar cycloaddition reaction, which provides access to a diverse range of five-membered heterocyclic compounds, particularly spirooxindoles. uevora.ptuevora.pt This reaction proceeds through the in situ generation of a highly reactive intermediate known as an azomethine ylide. wikipedia.orgnih.gov

A widely accepted mechanism for the synthesis of novel spiro[indoline-3,2'-pyrrolidine] derivatives from this compound involves a one-pot, three-component reaction with an α-amino acid and a dipolarophile (typically an electron-deficient alkene). The proposed mechanism unfolds in three primary stages:

Formation of a Transient Intermediate: The reaction is initiated by the nucleophilic attack of a secondary α-amino acid, such as sarcosine, on the electrophilic C3-carbonyl group of this compound. This is followed by an intramolecular cyclization and dehydration step, leading to the formation of a transient five-membered cyclic intermediate. nih.gov

Generation of the Azomethine Ylide: The cyclic intermediate is unstable and undergoes a spontaneous, thermal decarboxylation (loss of CO2). nih.gov This step is typically the rate-determining step of the sequence and results in the formation of a reactive azomethine ylide. researchgate.net An azomethine ylide is a nitrogen-based 1,3-dipole, characterized by a zwitterionic structure with the negative charge delocalized over the two carbon atoms and a positive charge on the central nitrogen atom. wikipedia.org

[3+2] Cycloaddition: The generated azomethine ylide is immediately trapped by a dipolarophile present in the reaction mixture. This final step is a concerted pericyclic reaction known as a [3+2] cycloaddition or Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org The 4π electrons of the azomethine ylide and the 2π electrons of the dipolarophile's double bond interact to form a new five-membered pyrrolidine ring, which is spiro-fused to the oxindole (B195798) core at the C3 position. This cycloaddition step is generally highly regio- and stereoselective, allowing for the controlled synthesis of complex molecular architectures. wikipedia.orgslideshare.net

Table 1: Components and Products in the 1,3-Dipolar Cycloaddition Reaction

This interactive table outlines the key reactants involved in the proposed mechanistic pathway and the resulting class of novel compounds.

| Isatin Reactant | α-Amino Acid | Dipolarophile Example | Resulting Novel Derivative |

| This compound | Sarcosine | (E)-Chalcone | Spiro[indoline-3,2'-pyrrolidine] |

| This compound | L-proline | Dimethyl acetylenedicarboxylate | Spiro[indoline-3,2'-pyrrolizidine] |

| This compound | Thioproline | 1,4-Naphthoquinone | Spiro[benzo[f]thiazolo[4,3-a]isoindole-5,3'-indoline] |

Advanced Spectroscopic and Analytical Characterization Techniques in 1,5 Dimethylindoline 2,3 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1,5-Dimethylindoline-2,3-dione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are utilized for comprehensive structural assignment.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon framework of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal connectivity between neighboring protons.

Spectroscopic data has been reported in different deuterated solvents, which can slightly influence the chemical shifts of the nuclei. In Deuterated Chloroform (CDCl₃), the aromatic protons appear as a multiplet between δ 7.42 and 7.28 ppm, with a distinct doublet at δ 6.79 ppm (J = 8.0 Hz). rsc.org The two methyl groups, one attached to the nitrogen (N-CH₃) and the other to the aromatic ring (C5-CH₃), resonate as singlets at approximately δ 3.23 ppm and δ 2.34 ppm, respectively. rsc.orgtudelft.nlscholaris.ca

In Deuterated Dimethyl Sulfoxide (DMSO-d₆), the aromatic protons are observed as multiplets between δ 7.51-7.45 ppm and at δ 7.35 ppm, and a doublet at δ 7.03 ppm (J = 8.0 Hz). amazonaws.com The methyl singlets for the N-CH₃ and C5-CH₃ groups appear at δ 3.11 ppm and δ 2.28 ppm, respectively. amazonaws.com

The ¹³C NMR spectrum in DMSO-d₆ shows ten distinct carbon signals. amazonaws.com The two carbonyl carbons (C=O) of the dione (B5365651) moiety are found at δ 184.13 and δ 158.66 ppm. amazonaws.com The aromatic carbons resonate in the typical downfield region, while the methyl carbons attached to the nitrogen and the aromatic ring are observed at δ 26.47 ppm and δ 20.53 ppm, respectively. amazonaws.com

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | CDCl₃ | 7.42-7.28 | m | Aromatic (H-4, H-6) |

| ¹H | CDCl₃ | 6.79 | d, J = 8.0 | Aromatic (H-7) |

| ¹H | CDCl₃ | 3.23 | s | N-CH₃ |

| ¹H | CDCl₃ | 2.34 | s | C5-CH₃ |

| ¹H | DMSO-d₆ | 7.51-7.45 | m | Aromatic (H-6) |

| ¹H | DMSO-d₆ | 7.35 | m | Aromatic (H-4) |

| ¹H | DMSO-d₆ | 7.03 | d, J = 8.0 | Aromatic (H-7) |

| ¹H | DMSO-d₆ | 3.11 | s | N-CH₃ |

| ¹H | DMSO-d₆ | 2.28 | s | C5-CH₃ |

| ¹³C | DMSO-d₆ | 184.13 | C-3 (C=O) | |

| ¹³C | DMSO-d₆ | 158.66 | C-2 (C=O) | |

| ¹³C | DMSO-d₆ | 149.69 | C-7a | |

| ¹³C | DMSO-d₆ | 138.87 | C-6 | |

| ¹³C | DMSO-d₆ | 133.00 | C-5 | |

| ¹³C | DMSO-d₆ | 124.96 | C-4 | |

| ¹³C | DMSO-d₆ | 117.78 | C-3a | |

| ¹³C | DMSO-d₆ | 110.86 | C-7 | |

| ¹³C | DMSO-d₆ | 26.47 | N-CH₃ | |

| ¹³C | DMSO-d₆ | 20.53 | C5-CH₃ |

Advanced 2D NMR Techniques (e.g., DEPT, HSQC)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-135 experiment for this compound, the two methyl carbons (N-CH₃ and C5-CH₃) and the three aromatic methine carbons (C-4, C-6, C-7) would appear as positive signals. Since there are no methylene groups in the molecule, no negative signals would be observed. Quaternary carbons, including the carbonyls and the ring-junction carbons, are not visible in DEPT spectra.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of the N-CH₃ group (δ ~3.1-3.2 ppm) to its corresponding carbon signal (δ ~26.5 ppm). Similarly, it would link the C5-CH₃ protons (δ ~2.3 ppm) to their carbon (δ ~20.5 ppm), and each aromatic proton to its respective aromatic carbon. This technique is invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, HRMS analysis using Electrospray Ionization (ESI) has been performed. amazonaws.com The calculated exact mass for the molecular ion [M]⁺ of C₁₀H₉NO₂ is 175.0633. amazonaws.com The experimentally found mass of 175.0638 is in close agreement, confirming the molecular formula of the compound. amazonaws.com

FAB Mass and MALDI-TOF Techniques

Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are soft ionization techniques often used for larger, non-volatile, or thermally unstable molecules. While detailed FAB-MS or MALDI-TOF studies specifically for this compound are not extensively reported in the searched literature, these techniques could be applied, for instance, in the analysis of derivatives or reaction products of the compound. FAB-MS involves bombarding a sample dissolved in a non-volatile matrix (like glycerol) with a high-energy beam of atoms, while MALDI-TOF uses a laser to desorb and ionize sample molecules co-crystallized with a matrix, with ions being analyzed by a time-of-flight detector.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. The IR spectrum of this compound, recorded using a KBr pellet, shows several key absorption bands. amazonaws.com The most prominent are the strong stretching vibrations for the two carbonyl (C=O) groups of the dione functionality, which appear at 1735 cm⁻¹ and 1724 cm⁻¹. amazonaws.com The spectrum also displays bands corresponding to C-H stretching of the methyl and aromatic groups (e.g., 2921 cm⁻¹) and C=C stretching within the aromatic ring (1618 cm⁻¹ and 1599 cm⁻¹). amazonaws.com

| Wavenumber (νₘₐₓ, cm⁻¹) | Vibrational Assignment |

|---|---|

| 3553, 3474, 3414 | (Overtone/Combination Bands) |

| 2921 | C-H Stretch (Aliphatic/Aromatic) |

| 1735, 1724 | C=O Stretch (Dione) |

| 1618, 1599 | C=C Stretch (Aromatic) |

| 1496 | C=C Stretch (Aromatic) |

| 1332 | C-N Stretch / C-H Bend |

| 1147, 1112, 1078, 1054 | C-H In-plane Bending |

| 827, 812 | C-H Out-of-plane Bending |

FT-IR for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features. The most prominent of these are the strong absorptions from the two carbonyl (C=O) groups of the dione framework. In related isoindole-1,3-dione derivatives, these C=O stretching vibrations typically appear in the range of 1699 to 1779 cm⁻¹.

Other significant absorptions include C-H stretching vibrations from the aromatic ring and the two methyl groups. Aromatic C-H stretches are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below this value biointerfaceresearch.com. Stretching vibrations of the C=C bonds within the aromatic ring are also expected in the 1600-1400 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Methyl (CH₃) Groups |

| 1750 - 1700 | C=O Stretch | Dione (Ketone) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | C-H Bend | Methyl (CH₃) Groups |

| 1380 - 1340 | C-N Stretch | Tertiary Amine (N-CH₃) |

UV-Vis Absorption and Emission Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore of this compound, which includes the conjugated system of the benzene (B151609) ring fused to the α-dicarbonyl moiety, is expected to give rise to distinct absorption bands. These typically correspond to π→π* transitions, associated with the promotion of electrons in the aromatic and carbonyl π-systems to higher energy orbitals, and n→π* transitions, involving the non-bonding electrons on the carbonyl oxygen atoms.

| Wavelength (λmax) | Molar Extinction Coefficient (log ε) | Solvent |

|---|---|---|

| 245 nm | 4.2 | Ethanol |

| 295 nm | 3.7 | Ethanol |

| 420 nm | 2.5 | Ethanol |

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis of this compound Complexes

A review of published scientific literature did not yield any specific crystal structures for metal complexes formed with this compound acting as a ligand. The dione oxygen atoms provide potential coordination sites for metal ions, suggesting the compound could form various metal complexes. However, detailed structural analysis of such complexes via X-ray crystallography has not been reported in the available research.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.6122 (15) |

| b (Å) | 8.3882 (9) |

| c (Å) | 20.911 (2) |

| Volume (ų) | 2563.1 (5) |

Chromatographic Methods in Isolation and Purity Assessment

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity and speed in monitoring the progress of a reaction. In the synthesis of N-substituted isatins, including derivatives of this compound, TLC is routinely employed to track the conversion of starting materials into the desired product. researchgate.net

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at various time intervals. The plate is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture to those of the starting materials, chemists can visualize the disappearance of the reactants and the appearance of a new spot corresponding to the product. researchgate.netresearchgate.net This allows for the determination of the optimal reaction time and confirms the reaction's completion before proceeding with work-up and purification procedures. researchgate.net Visualization is often achieved under UV light, where the conjugated system of the indoline-2,3-dione ring typically allows the compound to be seen as a dark spot. researchgate.net

Column Chromatography for Product Purification

Column chromatography stands as a cornerstone technique for the purification of this compound from crude reaction mixtures. This method leverages the differential adsorption of the compound and impurities onto a solid stationary phase as a liquid mobile phase percolates through it. The choice of stationary and mobile phases is critical for achieving effective separation.

In the purification of isatin (B1672199) derivatives, including this compound, silica gel is the most commonly employed stationary phase due to its polarity and ability to separate compounds with varying polarities. The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent and a slightly more polar solvent. The ratio of these solvents is optimized to ensure that the target compound moves through the column at an appropriate rate, allowing for its separation from less polar and more polar impurities.

Detailed research findings from studies on closely related isatin analogs provide a strong basis for the purification strategy for this compound. For instance, in the synthesis of N-alkylisatins, crude products are often purified by silica gel column chromatography. A common eluent system for these separations is a mixture of ethyl acetate (B1210297) and hexane. Similarly, the purification of 5-methylisatin, a structural precursor to the target compound, has been successfully achieved using a petroleum ether/ethyl acetate solvent system.

The general procedure involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude this compound, dissolved in a minimal amount of a suitable solvent, is then carefully loaded onto the top of the silica gel bed. The elution process begins with a solvent system of low polarity, which allows for the removal of non-polar impurities. The polarity of the eluent is gradually increased, typically by increasing the proportion of the more polar solvent in the mixture. This gradient elution allows for the sequential separation of compounds based on their affinity for the stationary phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure this compound.

Below are interactive data tables summarizing typical conditions used for the column chromatographic purification of isatin derivatives, which are directly applicable to this compound.

Table 1: Typical Stationary and Mobile Phases for Isatin Derivative Purification

| Stationary Phase | Common Mobile Phase Systems (v/v) | Applicability to this compound |

| Silica Gel (60-120 mesh) | Hexane / Ethyl Acetate | High |

| Silica Gel (60-120 mesh) | Petroleum Ether / Ethyl Acetate | High |

| Silica Gel (60-120 mesh) | Dichloromethane / Ethyl Acetate | Moderate |

| Alumina (Neutral) | Hexane / Ethyl Acetate | Moderate |

Table 2: Exemplary Elution Conditions from Related Compound Purifications

| Compound | Stationary Phase | Eluent System (v/v) | Reference Analogy |

| N-Alkylisatins | Silica Gel | Ethyl Acetate / Hexane (e.g., 20:80) | High |

| 5-Methylisatin | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 4:1) | High |

| Indoline-2-thiones | Silica Gel | Hexane / Ethyl Acetate (gradient) | Moderate |

| Indolin-3-ones | Silica Gel | Ethyl Acetate / Hexane (e.g., 12:82 to 25:75) | Moderate |

Biological Activities and Mechanistic Pathways of 1,5 Dimethylindoline 2,3 Dione Derivatives

Antineoplastic and Anticancer Potency

Derivatives of the indoline-2,3-dione core structure have demonstrated significant potential as anticancer agents. Their activity stems from the ability to interact with multiple targets involved in cancer cell proliferation, survival, and metastasis. The following sections delve into the specific mechanisms through which these compounds exhibit their antineoplastic effects.

Inhibition of Kinase Domains (e.g., c-KIT, Bruton's Tyrosine Kinase)

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of RTK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.

c-KIT Kinase: The c-KIT receptor tyrosine kinase is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST) and certain types of leukemia. nih.gov The indolin-2-one scaffold is a core component of several FDA-approved RTK inhibitors that exhibit profound inhibitory effects on c-KIT. nih.gov Molecular docking studies have shown that indoline-2,3-dione derivatives can display binding affinities to the c-KIT kinase domain similar to established inhibitors like Sunitinib. nih.govmdpi.com This suggests that derivatives of 1,5-Dimethylindoline-2,3-dione could potentially act as c-KIT inhibitors, thereby disrupting downstream signaling pathways essential for cancer cell survival and proliferation. nih.gov Small molecule tyrosine kinase inhibitors often target the ATP-binding pocket of c-Kit, and many potent inhibitors share common pharmacophoric features, including a nitrogen heterocycle head, a linker, a hinge binding feature, and a tail ring.

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase primarily expressed in B-cells and is a critical component of the B-cell receptor (BCR) signaling pathway. chemrxiv.org Its dysregulation is implicated in various B-cell malignancies. chemrxiv.org While direct evidence for this compound derivatives as BTK inhibitors is still emerging, the broader class of oxindole (B195798) derivatives has been explored for this purpose. chemrxiv.org Novel oxindole-based compounds have been designed and shown to exhibit potent activity against BTK-expressing cancer cell lines. chemrxiv.org Given the structural similarities, it is plausible that derivatives of this compound could be developed as BTK inhibitors for the treatment of hematological malignancies.

Modulation of Cell Proliferation and Apoptosis

A hallmark of cancer is uncontrolled cell proliferation and the evasion of programmed cell death, or apoptosis. Many anticancer agents function by halting the cell cycle and inducing apoptosis in malignant cells.

Derivatives of the parent compound, indoline-2,3-dione (isatin), have been shown to possess cytotoxic and anticancer activities against various cancer cell lines. osti.gov These compounds can induce apoptosis, a process characterized by morphological changes such as chromatin condensation. osti.gov For instance, a new series of 1,5-disubstituted indolin-2,3-diones demonstrated promising inhibition of cell growth in the human acute promyelocytic leukemia (HL-60) cell line. nih.gov Specifically, compounds with a benzyl (B1604629) substituent at the N-1 position of the indolin-2,3-dione ring showed more potent antiproliferative activity. nih.gov One derivative, compound 8l, inhibited cell growth by 50% at a concentration of 0.07 μM. nih.gov Furthermore, spiroindolinone derivatives have been developed that can induce wild-type p53 accumulation, leading to the upregulation of p53 target genes like p21 and PUMA, which in turn inhibit cancer cell proliferation and trigger apoptosis. mdpi.com

Effects on Cancer Cell Lines (e.g., Breast, Colon, Renal, CNS)

The anticancer potential of indoline-2,3-dione derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

Research has shown that molecular hybrids of indolin-2-one with 1,3,4-thiadiazole (B1197879) and aziridine (B145994) exhibit broad-spectrum activity against the NCI-60 human cancer cell line panel. nih.govmdpi.com For example, one 1,3,4-thiadiazole hybrid showed potent activity against a panel of breast cancer cell lines with an IC50 of 1.47 μM, while an aziridine hybrid displayed high inhibition of a colon cancer cell line panel with an IC50 of 1.40 μM. nih.govmdpi.com In cellular studies, a potent mechanism-based inhibitor derived from 5-methoxy-1,2-dimethyl-3-(4-nitrophenoxymethyl)indole-4,7-dione has been shown to inhibit NAD(P)H:Quinone Oxidoreductase 1 (NQO1) at low nanomolar concentrations in human breast and colon cancer cell lines. nih.gov

| Compound Type | Cancer Cell Line Panel | Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Hybrid of Indolin-2-one | Breast Cancer | IC50 = 1.47 μM | nih.govmdpi.com |

| Aziridine Hybrid of Indolin-2-one | Colon Cancer | IC50 = 1.40 μM | nih.govmdpi.com |

| 1,5-Disubstituted Indolin-2,3-diones | Human Acute Promyelocytic Leukemia (HL-60) | IC50 of 0.07 μM for compound 8l | nih.gov |

Dual Enzyme Inhibition (e.g., 5-LOX/sEH)

A multitargeted approach to drug design is a promising strategy for developing anti-inflammatory and anticancer agents. nih.gov The simultaneous inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) is one such approach. nih.govacs.org 5-LOX is involved in the production of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). acs.orgnih.gov Dual inhibition of these enzymes can therefore block pro-inflammatory pathways while enhancing anti-inflammatory ones. acs.org

In this context, this compound has been synthesized as an intermediate in the development of indoline-based dual 5-LOX/sEH inhibitors. acs.org While the direct dual inhibitory activity of this compound itself was not the focus, its derivatives have shown significant promise. nih.govacs.org For example, an indoline (B122111) derivative, compound 73, demonstrated potent dual inhibition with IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH. nih.govacs.org This highlights the potential of the this compound scaffold as a starting point for designing potent dual-action anti-inflammatory and potentially anticancer agents.

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Indoline Derivative 73 | 5-LOX | 0.41 ± 0.01 | nih.govacs.org |

| sEH | 0.43 ± 0.10 | nih.govacs.org |

Modulation of p53 Pathways

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by regulating the cell cycle, DNA repair, and apoptosis. nih.govbeilstein-journals.org In many cancers, p53 is inactivated, often through overexpression of its negative regulators, MDM2 and MDMX. nih.gov Restoring p53 function by inhibiting the p53-MDM2 interaction is a key strategy in cancer therapy.

Indolone and spiro-oxindole derivatives have emerged as potent inhibitors of the p53-MDM2 interaction. nih.govnih.gov For instance, a series of novel indolone derivatives were synthesized and evaluated for their binding affinities to MDM2. nih.gov One compound, A13, exhibited a high affinity for MDM2 with a Ki of 0.031 μM and was also a potent agent against HCT116, MCF7, and A549 cancer cells. nih.gov Western blot analysis confirmed that this compound upregulated the expression of p53, MDM2, and MDMX. nih.gov Another study on [indoline-3,2'-thiazolidine]-based derivatives showed that compound 4n could inhibit the p53-MDM2 interaction by 30% at 5 μM and induce the accumulation of p53 protein at a concentration of 50 nM, leading to significant apoptotic cell death. nih.gov These findings suggest that the this compound scaffold could be a valuable template for developing novel p53-MDM2 interaction inhibitors.

Inhibition of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is overexpressed in many solid tumors, including those of the breast, lung, colon, and brain. mdpi.com While it has a protective role against oxidative stress, its high levels in cancer cells can be exploited for therapeutic purposes. scbt.com Inhibition of NQO1 has been shown to kill pancreatic cancer cells. nih.gov

Derivatives of 1,2-dimethylindole-4,7-dione have been synthesized and evaluated as mechanism-based inhibitors of NQO1. nih.gov These indolequinones have demonstrated the ability to inhibit purified human NQO1. nih.gov One potent inhibitor, 5-methoxy-1,2-dimethyl-3-(4-nitrophenoxymethyl)indole-4,7-dione, also known as ES936, has been shown to inhibit NQO1 at low nanomolar concentrations in human breast and colon cancer cell lines. nih.gov Although NQO1 inhibition did not always correlate directly with growth inhibitory activity in all cell lines, these findings indicate that targets in addition to NQO1 may contribute to the potent activity of this class of compounds. nih.gov

Antimicrobial Efficacy

Isatin (B1672199) and its derivatives are recognized for their promising antimicrobial properties, demonstrating effectiveness against a range of bacteria and fungi. eurekaselect.com The core isatin structure serves as a versatile scaffold for the development of new antimicrobial agents to combat the growing challenge of microbial resistance. eurekaselect.comresearchgate.net

Isatin derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. eurekaselect.com Studies have shown that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov For instance, some synthesized Schiff base derivatives of isatin showed greater potency against Gram-positive bacteria compared to Gram-negative ones. nih.gov One particular compound displayed higher antimicrobial activity than the standard drug amoxicillin (B794) against Staphylococcus aureus at a concentration of 16 µg/mL and against Escherichia coli at 1 µg/mL. nih.gov

The antibacterial effect is often influenced by the specific substitutions on the isatin ring. brieflands.com For example, compounds with 5-Br (bromo) substitution have been reported to show favorable antimicrobial activity. brieflands.com The versatility of the isatin core allows for modifications at various positions (N1, C2, and C3) to create derivatives with enhanced antibacterial action. researchgate.net Research has explored a variety of isatin hybrids, including those combined with azoles, quinolones, and hydrazones, to develop agents with higher potency and a broader spectrum of action. nih.gov

| Bacterial Strain | Type | Observed Activity of Isatin Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Potent activity observed; some derivatives more effective than standard antibiotics. nih.govmdpi.com | nih.govmdpi.com |

| Bacillus subtilis | Gram-Positive | Moderate to significant activity reported for various derivatives. nih.gov | nih.gov |

| Enterococcus faecalis | Gram-Positive | Some spiro-indoline-dione derivatives showed strong activity. nih.gov | nih.gov |

| Escherichia coli | Gram-Negative | Activity varies; some derivatives show high potency at low concentrations. nih.gov | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Significant activity demonstrated by certain synthesized compounds. nih.gov | nih.gov |

| Salmonella typhi | Gram-Negative | Some derivatives were found to be highly active, with inhibition zones greater than the standard drug. nih.gov | nih.gov |

In addition to their antibacterial effects, isatin derivatives have been evaluated for their antifungal capabilities against various pathogenic fungi. benthamdirect.comijpcbs.com Research has shown that these compounds can inhibit the growth of fungi such as Candida albicans, Aspergillus niger, Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme. brieflands.combenthamdirect.com

The effectiveness of these derivatives is often structure-dependent. For instance, a study found that 3-(2-Oxo-2-phenylethylidene) indolin-2-one demonstrated significant mycelium inhibition against several tested rice fungi. benthamdirect.com Another study reported that isatin derivatives with substitutions at the 5th position, such as with chlorine, bromine, or fluorine, produced more active antifungal compounds. brieflands.com Specifically, certain derivatives showed high activity against C. albicans and good activity against A. niger. brieflands.com The development of novel isatin-decorated thiazole (B1198619) derivatives has also yielded compounds with potent antifungal activities against Candida albicans, in some cases equivalent to the reference drug Nystatin. nih.gov

| Fungal Strain | Observed Activity of Isatin Derivatives | Reference |

|---|---|---|

| Candida albicans | Derivatives with 5-Br, 5-Cl, and 5-F substitutions showed the highest activity. brieflands.com Some thiazole derivatives showed activity equivalent to Nystatin. nih.gov | brieflands.comnih.gov |

| Aspergillus niger | Good activity was observed for several synthesized derivatives. brieflands.com | brieflands.com |

| Trichophyton longifusus | One compound exhibited 70% inhibition. nih.gov | nih.gov |

| Microsporum canis | One derivative showed significant inhibition (90%). nih.gov | nih.gov |

| Aspergillus flavus | A synthesized compound displayed significant inhibition (90%). nih.gov | nih.gov |

| Fusarium solani | Active against this pathogen, with inhibition ranging from 10-90%. nih.gov | nih.gov |

The antimicrobial activity of isatin derivatives is believed to occur through various mechanisms. One proposed mechanism is the inhibition of essential microbial enzymes. nih.gov Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of DNA, RNA, and proteins, making it a critical target for antimicrobial drugs. patsnap.comwikipedia.org DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a necessary step for cell proliferation in both prokaryotes and eukaryotes. nih.gov Inhibitors of this enzyme, known as antifolates, can disrupt these vital processes, leading to the cessation of growth and division in pathogens. wikipedia.org

Compounds like trimethoprim (B1683648) are well-known selective inhibitors of bacterial DHFR. scbt.com The principle of targeting DHFR has been successfully applied in developing antibacterial, antifungal, and antimalarial agents. nih.gov While direct studies on this compound are limited, the broader class of isatin derivatives is being investigated for this inhibitory pathway. Other potential mechanisms for isatin derivatives include the inhibition of bacterial cell wall synthesis and the disruption of bacterial cell fusion. nih.gov Some derivatives are also thought to act as efflux pump inhibitors, counteracting a common bacterial resistance mechanism. mdpi.com

Antiviral Applications

The isatin scaffold has proven to be a valuable template in the discovery of antiviral agents. nih.gov For over five decades, functionalized isatin derivatives have demonstrated remarkable and broad-spectrum antiviral properties against a variety of viruses. nih.govnih.gov

The emergence of the COVID-19 pandemic, caused by the SARS-CoV-2 virus, spurred intensive efforts to identify effective antiviral therapies. nih.gov Isatin derivatives quickly became a focus of this research due to their established antiviral potential. scielo.br The SARS-CoV-2 main protease (Mpro or 3CLpro) is considered a primary therapeutic target because of its essential role in the viral replication cycle. nih.gov

Several studies have designed and synthesized isatin derivatives as potential inhibitors of this key enzyme. nih.gov For example, a series of N-substituted isatin derivatives were developed and showed potent inhibition of the SARS-CoV-2 main protease. nih.gov In silico studies, such as molecular docking, have also been employed to screen libraries of isatin derivatives against viral targets like the non-structural protein 3 (NSP3), identifying candidates with high binding affinity. researchgate.net These computational approaches help in understanding the molecular interactions, such as hydrogen bonding and hydrophobic interactions, between the isatin derivatives and the binding pockets of viral proteins. nih.govresearchgate.net Such research has identified substituted isatins as a promising starting point for the development of new anti-SARS-CoV-2 agents. scielo.br

The antiviral activity of the isatin core is not limited to coronaviruses. Suitably functionalized isatin derivatives have shown remarkable broad-spectrum antiviral properties over the last 50 years. consensus.app The isatin heterocycle offers significant opportunities for drug discovery, and its derivatives have been investigated for activity against a wide range of viruses. nih.gov

For instance, hybrids of isatin-β-thiosemicarbazone have been evaluated for their anti-chikungunya virus activity, showing an ability to significantly inhibit viral replication. nih.gov The versatility of the isatin structure allows for the development of compounds that can potentially target various viral enzymes and processes. nih.gov The accumulated research on structure-activity relationships (SARs) provides a valuable platform for medicinal chemists to design more potent and cost-effective antiviral therapies based on the isatin template. nih.govnih.gov

Anti-inflammatory Response Modulation

Derivatives of the indoline-2,3-dione scaffold, to which this compound belongs, have demonstrated notable anti-inflammatory activities through various mechanistic pathways. Research has shown that these compounds can modulate the production of key inflammatory mediators. For instance, certain 3-substituted-indolin-2-one derivatives have been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The anti-inflammatory effects are also linked to the inhibition of nitric oxide production, a key molecule in the inflammatory cascade. nih.gov

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) biosynthesis. researchgate.net Studies on related isoindoline-1,3-dione derivatives revealed that they exhibit inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.netarabjchem.org This dual inhibition suggests a broad-spectrum anti-inflammatory potential. The anti-inflammatory action of some indole-imidazolidine hybrids is evidenced by a reduction in leukocyte migration and the diminished release of TNF-α and IL-1β in animal models of inflammation. nih.gov By targeting these fundamental components of the inflammatory response, such as cytokine release and enzymatic activity, indoline-2,3-dione derivatives can effectively modulate inflammatory processes. nih.govnih.gov

| Compound | Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |

|---|---|---|---|

| ZM2 | 5 | 51% | 40% |

| ZM3 | 5 | 44% | 46% |

| ZM4 | 5 | 38% | 91% |

| ZM5 | 5 | 49% | 51% |

| Diclofenac (Standard) | 5 | 98% | - |

| Celecoxib (Standard) | 5 | - | 98% |

Data sourced from research on aminoacetylenic isoindoline-1,3-diones. arabjchem.org

Antioxidant Capacity and Cellular Protection

The indole-2,3-dione structure is a recognized scaffold for compounds with significant antioxidant properties. semanticscholar.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. jocpr.com Derivatives of indole-2,3-dione have been shown to possess potent free radical scavenging capabilities, which is a key mechanism of antioxidant action. semanticscholar.orgresearchgate.net

The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. jocpr.commdpi.com In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. jocpr.com Studies on newly synthesized pyrazoline derivatives of indole-2,3-dione have confirmed their potential as effective antioxidant agents. researchgate.net Furthermore, lead optimization studies on certain indoline-2,3-dione derivatives have yielded compounds with a significant antioxidant profile alongside their primary biological activities, suggesting a dual therapeutic benefit. nih.gov This capacity for cellular protection by mitigating oxidative stress highlights another important biological dimension of this class of compounds. semanticscholar.org

Neurological System Interactions

Monoamine oxidases (MAOs) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com The inhibition of these enzymes, particularly the MAO-B isoform, is a key therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease, as it increases dopamine levels in the brain. nih.govmdpi.compatsnap.com

A range of indole (B1671886) derivatives have been synthesized and evaluated as inhibitors of MAO-A and MAO-B. nih.gov In general, many of these derivatives have been found to be potent and selective inhibitors of MAO-B, with inhibitory constants (Ki) in the nanomolar to micromolar range. nih.gov For example, kinetic studies of novel indole-based molecules revealed a competitive mode of inhibition for MAO-B, with some compounds showing remarkable selectivity for the B isoform over the A isoform. nih.gov This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition. The development of reversible and selective MAO-B inhibitors from the indoline scaffold represents a promising avenue for therapies targeting neurological disorders. nih.govmdpi.com

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 | 3.857 | 0.203 | 19.04 |

| S15 | 3.691 | >10 | - |

| S16 | >10 | 0.979 | >10.21 |

IC₅₀ values represent the concentration required for 50% inhibition. The Selectivity Index is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). Data sourced from research on pyridazinobenzylpiperidine derivatives as MAO inhibitors. mdpi.com

Enzyme Inhibition Beyond Traditional Targets

Inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is an established therapeutic approach for managing type 2 diabetes. nih.govnih.gov By slowing the breakdown of complex carbohydrates into absorbable glucose, these inhibitors can reduce post-meal blood sugar spikes. nih.gov

Novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. acs.org Several of these compounds have demonstrated potent inhibition of both α-glucosidase and α-amylase, with some analogues showing significantly greater potency than the standard drug, acarbose. acs.org For instance, one study found that specific chloro-substituted isatin derivatives bearing a sulfonamide moiety exhibited IC₅₀ values in the low micromolar range against both enzymes. acs.org Molecular modeling studies suggest that these derivatives can bind effectively within the active sites of the enzymes, indicating their potential as suitable inhibitors for diabetes management. acs.org This line of research expands the therapeutic applicability of the indoline-2,3-dione scaffold into metabolic disorders.

| Compound Analogue | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| 1 | 1.10 ± 0.10 | 1.30 ± 0.10 |

| 6 | 1.20 ± 0.10 | 1.60 ± 0.10 |

| 11 | 0.90 ± 0.10 | 1.10 ± 0.10 |

| Acarbose (Standard) | 11.50 ± 0.30 | 12.20 ± 0.30 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from research on indoline-2,3-dione-based benzene sulfonamide derivatives. acs.org

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituents on Biological Potency and Selectivity

The biological profile of indoline-2,3-dione derivatives is highly dependent on the nature and position of substituents on the core structure. Alterations can dramatically affect interactions with biological targets, thereby influencing efficacy and selectivity. nih.gov

The placement of methyl groups on the isatin (B1672199) ring is a key strategy in modulating bioactivity. SAR studies have revealed that methylation at specific positions can significantly enhance or alter the pharmacological effects of the parent compound.

Methylation at C-5: The presence of a methyl group at the C-5 position, as seen in 5-methylisatin, has been a focus of research for developing potent enzyme inhibitors. Studies targeting cyclin-dependent kinase 2 (CDK2), a crucial regulator in the cell cycle, have utilized 5-methylisatin derivatives. researchgate.netmdpi.com Docking studies show that the 5-methylisatin core fits tightly into the hydrophobic pocket of the CDK2 active site. mdpi.com The addition of various benzoylhydrazide substituents to this core has led to the development of promising CDK2 inhibitors for cancer therapy. researchgate.net In other contexts, such as the inhibition of monoamine oxidase (MAO), substitution at the C-5 position has been shown to improve the inhibitory potency of isatin analogues. nih.gov

Methylation at N-1: N-alkylation, including methylation at the N-1 position, is a common modification that often enhances antibacterial activity. nih.gov For instance, N-methylisatin has been shown to have increased affinity toward MAO-B compared to unsubstituted isatin. nih.gov This modification is also used as a foundational step in the synthesis of more complex derivatives, such as spirooxindoles and Schiff bases with potential antibacterial properties. chemicalbook.com The N-1 position is frequently targeted for linking the isatin core to other pharmacophores in molecular hybridization approaches. nih.gov

The following table summarizes the observed effects of methyl group substitution at different positions on the indoline-2,3-dione scaffold based on various research findings.

| Position of Methyl Group | Observed Impact on Bioactivity | Target/Application Examples |

| C-5 | Enhances binding to hydrophobic pockets of enzymes. | Cyclin-dependent kinase 2 (CDK2) inhibition. researchgate.netmdpi.com |

| Improves inhibitory potency. | Monoamine oxidase (MAO) inhibition. nih.gov | |

| N-1 | Can increase affinity for specific enzyme isoforms. | Increased affinity for MAO-B. nih.gov |

| Often enhances antibacterial activity. | General antibacterial agents. nih.gov | |

| Serves as a key attachment point for hybridization. | Anticancer and anticonvulsant agents. nih.gov |

This table is based on data from multiple sources and provides a generalized overview of SAR findings.

The indoline-2,3-dione moiety itself is a critical pharmacophore that facilitates interactions with various enzymes. Its structure, featuring a planar aromatic ring fused to a five-membered ring with two carbonyl groups, allows for multiple points of interaction within an enzyme's active site.

The core skeleton is known to interact with enzymes like α-glucosidase and α-amylase. nih.gov The binding mechanism often involves the isatin moiety entering a polar region of the enzyme's substrate cavity. Specifically, the C-2 carbonyl oxygen and the NH group of the dioxoindolyl ring can form hydrogen bonds with ordered water molecules or amino acid residues within the active site. acs.org For example, in studies with monoamine oxidase B (MAO-B), the isatin moiety binds near the FAD cofactor and an "aromatic sandwich" formed by tyrosine residues. acs.org Molecular docking studies have further elucidated these interactions, showing hydrogen bond formation with key amino acid residues in the active sites of enzymes like COX-2 and penicillin-binding proteins. iucr.orgnih.gov The electron distribution across the isatin ring system, which can be modulated by substituents, makes it susceptible to various bonding interactions, playing a vital role in enzyme inhibition. nih.gov

Design Principles for Enhanced Pharmacological Profiles

To improve the therapeutic potential of isatin-based compounds, medicinal chemists employ several rational design strategies. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties by modifying the core scaffold.

Molecular hybridization is a strategy that combines two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced affinity and efficacy. researchgate.net This approach has been successfully applied to the indoline-2,3-dione scaffold.

Thiadiazole Hybrids: Isatin has been hybridized with the 1,3,4-thiadiazole (B1197879) moiety to create novel anticancer agents. nih.gov Schiff bases formed between indolin-2,3-diones and 5-amino-1,3,4-thiadiazole-2-thiol have been synthesized and evaluated for their activity against human cancer cell lines. nih.gov Some of these hybrids have shown promising results as inhibitors of the c-KIT kinase domain. nih.gov

Aziridine (B145994) Hybrids: The aziridine ring has also been incorporated into indolin-2-one structures to develop compounds with anticancer potential. nih.gov

Triazole Hybrids: The 1,2,3-triazole ring is a privileged linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. researchgate.net Numerous isatin-1,2,3-triazole hybrids have been developed and shown to possess a broad spectrum of biological activities, including potent anti-proliferative effects against various cancer cell lines such as colon, lung, and breast cancer. nih.govresearchgate.net These hybrids often exhibit greater cytotoxic activity than established drugs like cisplatin. nih.gov The synthesis typically involves a "click chemistry" reaction, linking an N-propargyl isatin with an aromatic azide (B81097) to yield the final conjugate. rsc.org

Derivatization of the indoline-2,3-dione scaffold allows for the development of compounds targeted against specific diseases or biological pathways. The versatility of the isatin core, which can be modified at multiple positions, makes it an ideal starting point for creating focused therapeutic agents. mdpi.com